(Cycloheptylidenemethoxy)(diethyl)methylsilane
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Overview
Description
(Cycloheptylidenemethoxy)(diethyl)methylsilane is a silicon-based organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a cycloheptylidene group, a methoxy group, and diethyl and methyl groups attached to the silicon atom. It is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cycloheptylidenemethoxy)(diethyl)methylsilane typically involves the reaction of cycloheptylidene methanol with diethylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Cycloheptylidene methanol+Diethylmethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(Cycloheptylidenemethoxy)(diethyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
(Cycloheptylidenemethoxy)(diethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (Cycloheptylidenemethoxy)(diethyl)methylsilane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diethoxymethylsilane: Similar in structure but lacks the cycloheptylidene group.
Dimethyldiethoxysilane: Contains two methyl groups instead of one cycloheptylidene group.
Triethoxysilane: Contains three ethoxy groups instead of diethyl and methoxy groups.
Uniqueness
(Cycloheptylidenemethoxy)(diethyl)methylsilane is unique due to the presence of the cycloheptylidene group, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where such properties are desired.
Properties
CAS No. |
61490-92-4 |
---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
cycloheptylidenemethoxy-diethyl-methylsilane |
InChI |
InChI=1S/C13H26OSi/c1-4-15(3,5-2)14-12-13-10-8-6-7-9-11-13/h12H,4-11H2,1-3H3 |
InChI Key |
HMALYZLKTIFMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)OC=C1CCCCCC1 |
Origin of Product |
United States |
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